Molecular Weight and Formula Differentiation vs. Non-Methyl Analog (CAS 77613-65-1)
2-(Bromomethyl)-1,1-difluoro-3-methylcyclopropane carries an additional methyl substituent compared to the widely available 2-(bromomethyl)-1,1-difluorocyclopropane (CAS 77613-65-1), resulting in a molecular formula of C5H7BrF2 (MW 185.01) vs. C4H5BrF2 (MW 170.98), a difference of one carbon and two hydrogen atoms (ΔMW = +14.03 g/mol) [1]. This structural difference alters the compound's steric profile and lipophilicity, which affect its behavior in subsequent synthetic transformations.
| Evidence Dimension | Molecular formula and molecular weight |
|---|---|
| Target Compound Data | C5H7BrF2; 185.01 g/mol |
| Comparator Or Baseline | 2-(Bromomethyl)-1,1-difluorocyclopropane (CAS 77613-65-1): C4H5BrF2; 170.98 g/mol |
| Quantified Difference | ΔMW = +14.03 g/mol; additional –CH2– unit |
| Conditions | Computed molecular weight from standard atomic masses (PubChem, Chemsrc) |
Why This Matters
The higher molecular weight and increased carbon count directly impact the compound's physicochemical properties, including boiling point, density, and lipophilicity, which must be accounted for when substituting it into a synthetic route designed for the non-methyl analog.
- [1] PubChem. Compound Summary: 2-(Bromomethyl)-1,1-difluorocyclopropane. CID 2761402. Molecular Formula: C4H5BrF2, Molecular Weight: 170.98 g/mol. View Source
